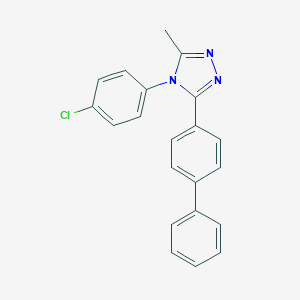
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole, also known as CCT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole is not fully understood. However, studies have suggested that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole exerts its anti-cancer and neuroprotective effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has been shown to exhibit various biochemical and physiological effects. Studies have shown that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole can induce cell cycle arrest and apoptosis in cancer cells. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole in lab experiments is its potent anti-cancer and neuroprotective activity. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to exhibit low toxicity and good bioavailability. However, one of the limitations of using 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole in lab experiments is its high cost and limited availability.
Orientations Futures
There are several future directions for research on 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole. One of the major areas of research is the development of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research is the identification of the exact mechanism of action of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole and the signaling pathways involved. Further studies are also needed to determine the optimal dosage and administration of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole can be achieved using various methods. One such method involves the reaction of 4-chlorobenzonitrile with 4-phenylphenylhydrazine to form 4-(4-chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole-4-carbonitrile. This intermediate compound can then be further reacted with sodium hydroxide to obtain the final product, 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has been extensively studied for its potential applications in various fields. One of the major areas of research has been in the field of cancer treatment. Studies have shown that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that 4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole exhibits neuroprotective effects and can prevent neuronal death in various neurodegenerative disease models, including Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
4-(4-Chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
|---|---|
Formule moléculaire |
C21H16ClN3 |
Poids moléculaire |
345.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-methyl-5-(4-phenylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3/c1-15-23-24-21(25(15)20-13-11-19(22)12-14-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-14H,1H3 |
Clé InChI |
SHOPKPOOFPCCIB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(6Z)-6-[[2-methyl-4-[3-methyl-4-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]phenyl]anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B274215.png)
![N,N'-bis[(E)-(3,4-dimethoxyphenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine](/img/structure/B274217.png)



![ethyl (2Z)-2-[(4-hydroxyphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274222.png)
![ethyl (2Z)-2-[(2-methoxy-4-nitrophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B274223.png)
![N-[3-Methylsulfanyl-1-(1-phenyl-ethylidene-hydrazinocarbonyl)-propyl]-benzamide](/img/structure/B274225.png)
![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)